三ニッケル二硫化物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

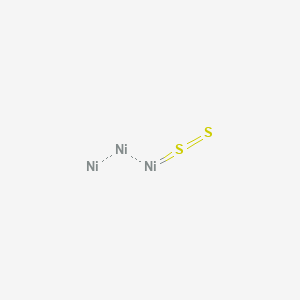

Trinickel disulphide, with the chemical formula Ni₃S₂, is an inorganic compound that plays a significant role in various industrial and scientific applications. It is a black solid that is primarily used in the pyrometallurgical processes of nickel refining. Trinickel disulphide is known for its unique properties, including its stability and conductivity, which make it valuable in different fields.

作用機序

Ni3S2Ni_3S_2Ni3S2

. This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.Target of Action

Trinickel disulphide primarily targets proteins and peptides such as glutathione . The compound binds to the amino acids on these proteins, altering their structure and function .

. .Biochemical Pathways

It is known that the compound’s interaction with proteins and peptides can disrupt normal cellular processes

Result of Action

The molecular and cellular effects of trinickel disulphide’s action are largely dependent on its interaction with its targets. By binding to proteins and peptides, trinickel disulphide can disrupt normal cellular processes . The specific effects can vary depending on the proteins and peptides targeted, as well as the extent of the disruption.

Action Environment

Environmental factors can influence the action, efficacy, and stability of trinickel disulphide. For instance, the compound’s effects can be influenced by factors such as temperature, pH, and the presence of other substances . .

科学的研究の応用

Trinickel disulphide has a wide range of applications in scientific research and industry:

Chemistry: It is used as a catalyst in various chemical reactions due to its stability and reactivity.

Biology and Medicine: Research has shown that nickel subsulfide can induce cellular responses, making it a subject of study in toxicology and carcinogenesis.

Industry: Trinickel disulphide is used in the production of high-performance materials, including supercapacitors and batteries, due to its excellent conductivity and stability.

生化学分析

Biochemical Properties

Nickel plays a central role in biology as a cofactor in a wide variety of enzymes . Nickel subsulfide, specifically, interacts with several enzymes, proteins, and other biomolecules. For instance, nickel ions contribute to the catalytic activity of several enzymes essential for plants, fungi, eubacteria, or archaebacteria .

Cellular Effects

Nickel subsulfide has been shown to cause genotoxic effects such as the alteration of DNA configuration, resulting in cross-linking and strand breaks in human lymphocytes . It also causes an exposure-related increased incidence of alveolar/bronchiolar neoplasms and adrenal medulla neoplasms in male and female rats .

Molecular Mechanism

Nickel subsulfide exerts its effects at the molecular level through various mechanisms. One of the key mechanisms is through the generation of reactive oxygen species (ROS), which can cause DNA damage . Nickel subsulfide and nickel oxide reach the nucleus in greater amounts than water-soluble nickel compounds such as nickel sulfate . This leads to DNA damage and potentially to the observed carcinogenic effects .

Temporal Effects in Laboratory Settings

The effects of nickel subsulfide change over time in laboratory settings. Chronic exposure to nickel subsulfide can cause lung neoplasms in rats, and this response is related to exposure to specific types of nickel compounds . Nickel subsulfide is also the nickel compound most likely to induce heritable changes in target cells .

Dosage Effects in Animal Models

The effects of nickel subsulfide vary with different dosages in animal models. Animal studies have shown the carcinogenic potential of various nickel compounds like nickel subsulfide, nickel chloride, nickel oxide, and nickel sulfate . A study on rodents showed lung tumors, including adenomas, adenocarcinomas, squamous cell carcinomas, and fibrosarcoma with an exposure to nickel oxide .

Metabolic Pathways

Nickel subsulfide is involved in various metabolic pathways. Nickel can produce free radicals from diatomic molecules through a double-step process and generate superoxide anions . These superoxide anions come together with protons and facilitate dismutation to form hydrogen peroxide, which is a key reason behind the nickel-induced pathophysiological changes in living systems .

Transport and Distribution

Nickel subsulfide is transported and distributed within cells and tissues. Nickel ions are found in all phyla of life (plants, fungi, eubacteria, and archaebacteria). These “nickel-enzymes” (i.e., nickel is an essential cofactor for their catalytic activity) catalyze eight distinct biological activities .

Subcellular Localization

Nickel subsulfide is localized in various subcellular compartments. The majority of leaf nickel in the hyperaccumulator was associated with the cell wall, with the remaining nickel being associated with citrate and histidine, which are interpreted as being localized primarily in the vacuole and cytoplasm, respectively .

準備方法

Synthetic Routes and Reaction Conditions: Trinickel disulphide can be synthesized through several methods. One common method involves the direct combination of elemental nickel and sulfur at high temperatures. The reaction is typically carried out in a controlled environment to ensure the purity of the product:

3Ni+2S→Ni3S2

Industrial Production Methods: In industrial settings, nickel subsulfide is often produced as a byproduct during the extraction and refining of nickel from its sulfide ores. The process involves roasting the nickel sulfide ores in the presence of oxygen, which leads to the formation of nickel subsulfide along with other nickel compounds. This method is widely used due to its efficiency and cost-effectiveness.

化学反応の分析

Types of Reactions: Trinickel disulphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

- Trinickel disulphide can be oxidized to form nickel oxide (NiO) and sulfur dioxide (SO₂) when heated in the presence of oxygen:

Oxidation: Ni3S2+4.5O2→3NiO+2SO2

It can be reduced to elemental nickel using hydrogen gas at high temperatures:Reduction: Ni3S2+3H2→3Ni+2H2S

Major Products Formed: The major products formed from these reactions include nickel oxide, sulfur dioxide, elemental nickel, and hydrogen sulfide, depending on the reaction conditions and reagents used.

類似化合物との比較

- Nickel sulfide (NiS)

- Nickel disulfide (NiS₂)

- Nickel oxide (NiO)

Trinickel disulphide stands out due to its specific applications in pyrometallurgy and its role in scientific research related to toxicology and material science.

特性

IUPAC Name |

nickel;(sulfanylidene-λ4-sulfanylidene)nickel |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ni.S2/c;;;1-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSUSTJZZWSTPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=S=[Ni].[Ni].[Ni] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12035-72-2 |

Source

|

| Record name | Trinickel disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinickel disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)

![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B81835.png)

![N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)](/img/structure/B81836.png)